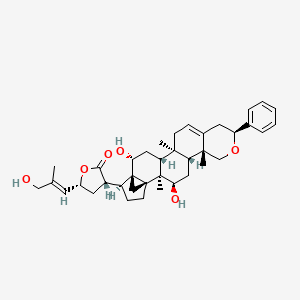
Dichapetalin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichapetalin I is a natural dammarane-type merotriterpenoid compound first reported in 1995. It is characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton. This compound is primarily found in the Dichapetalaceae family, particularly in the genera Dichapetalum and Phyllanthus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dichapetalin I involves multiple steps, including the formation of the dammarane skeleton and the annellation of the 2-phenylpyrano moiety. The specific synthetic routes and reaction conditions are complex and typically involve the use of various reagents and catalysts to achieve the desired structural features .
Industrial Production Methods: Most of the available this compound is extracted from natural sources, particularly from the roots of Dichapetalum species .
Análisis De Reacciones Químicas
Types of Reactions: Dichapetalin I undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Dichapetalin I has been extensively studied for its bioactivity and potential therapeutic applications. It has shown significant cytotoxicity against several cancer cell lines, making it a promising candidate for anticancer drug development . Additionally, this compound has been investigated for its anti-proliferative activity, particularly against leukemia cell lines . Its unique structure and bioactivity also make it a valuable compound for studying structure-activity relationships and developing new synthetic analogs .
Mecanismo De Acción
The mechanism of action of dichapetalin I involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including apoptosis and cell cycle regulation. The presence of a spiroketal moiety in its side chain is thought to contribute to its potent anti-proliferative activity .
Comparación Con Compuestos Similares
Dichapetalin I is part of a broader class of dichapetalin-type triterpenoids, which are characterized by their modified dammarane skeletons. Similar compounds include dichapetalin A, dichapetalin X, and 7-hydroxydichapetalin P . These compounds share structural similarities but differ in their side chains and functional groups, leading to variations in their bioactivity. This compound stands out due to its unique 2-phenylpyrano moiety and its potent cytotoxic activity against cancer cell lines .
Propiedades
Número CAS |
876610-25-2 |
|---|---|
Fórmula molecular |
C38H50O6 |
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C38H50O6/c1-22(19-39)14-25-16-26(33(42)44-25)27-11-13-37-20-38(27,37)32(41)18-30-34(2)12-10-24-15-28(23-8-6-5-7-9-23)43-21-35(24,3)29(34)17-31(40)36(30,37)4/h5-10,14,25-32,39-41H,11-13,15-21H2,1-4H3/b22-14+/t25-,26-,27-,28-,29+,30+,31+,32+,34-,35-,36-,37+,38+/m0/s1 |
Clave InChI |
OGIKSTYGXSTZFU-XGDYXWHLSA-N |
SMILES isomérico |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)O)/CO |
SMILES canónico |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



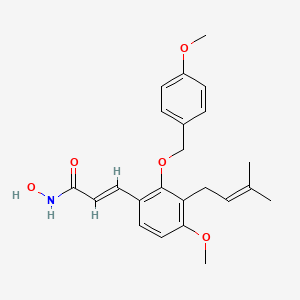
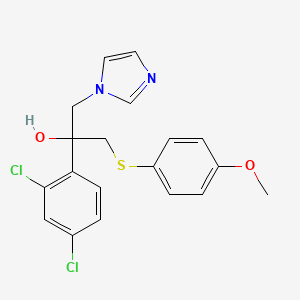
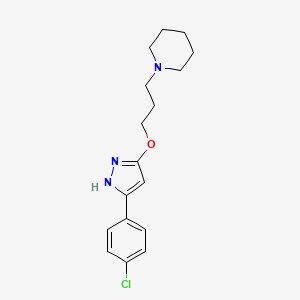
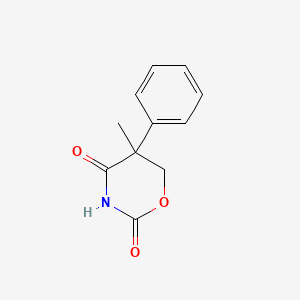
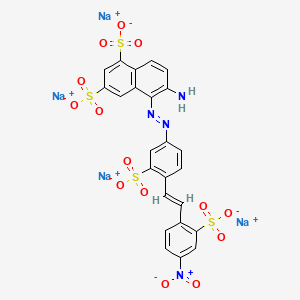
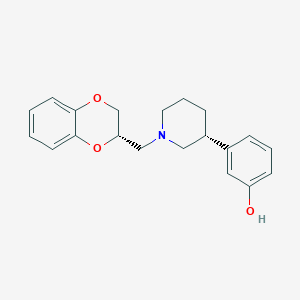

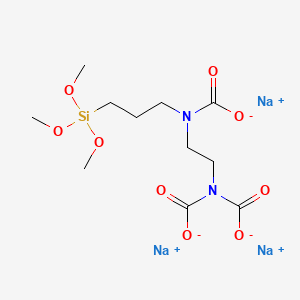
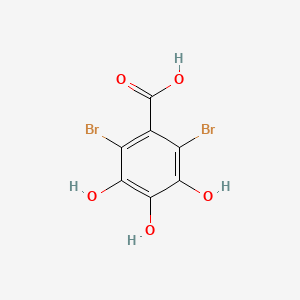

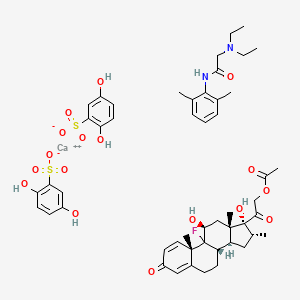
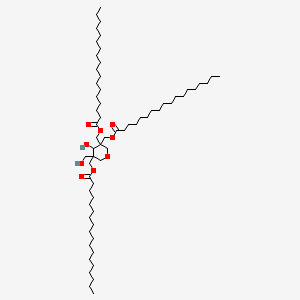
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
